Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in cancer treatment. The compound features a benzoate ester linked to a pyridinyl-pyrimidinyl moiety, which plays a significant role in biochemical reactions, especially in inhibiting specific enzymes such as tyrosine kinases.
Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate can be classified as a pharmaceutical intermediate and a potential therapeutic agent. Its structure comprises multiple functional groups that contribute to its biological activity and reactivity.
The synthesis of Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate typically involves multi-step organic reactions. A common synthetic route includes:
In industrial settings, similar steps are optimized for yield and purity, often utilizing continuous flow synthesis and automated reactors to enhance efficiency and scalability.
The molecular formula of Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate is , with a molecular weight of approximately 320.35 g/mol. The structure includes a benzoate group attached to a pyrimidine derivative, which is further substituted with a pyridine ring.
The compound's InChI Key is BECBKQYLJDEVDN-UHFFFAOYSA-N, indicating its unique chemical identity. Its properties can be further analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate can undergo several chemical reactions:
Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate primarily targets tyrosine kinases, specifically binding to an inactive Abelson tyrosine kinase domain through various interactions such as hydrogen bonds and π–π stacking interactions.
This binding inhibits the phosphorylation of target proteins involved in cell signaling pathways that regulate growth and division, leading to the suppression of cancer cell proliferation. The inhibition of these pathways makes this compound a candidate for cancer therapy .
Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate typically appears as an off-white solid. Its boiling point has not been specified but can be inferred from related compounds.
The compound exhibits significant reactivity due to its functional groups, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution. Its solubility characteristics are influenced by the polar nature of the pyridine and pyrimidine rings combined with the benzoate structure .
Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate has notable applications in scientific research, particularly in:
Palladium-catalyzed Buchwald-Hartwig amination constitutes the cornerstone methodology for constructing the pyrimidine-amino linkage in this compound’s synthesis. Key intermediates like 2-chloro-4-(pyridin-3-yl)pyrimidine undergo regioselective coupling with ortho-substituted aminobenzoate derivatives under inert atmospheres. The catalytic system’s efficiency is highly ligand-dependent, with XPhos-Pd-G3 demonstrating superior performance in facilitating C–N bond formation between sterically hindered partners. As evidenced by synthetic protocols, optimized conditions employ 1.5-3 mol% Pd catalyst, potassium carbonate base, and toluene or dioxane solvents at 80-110°C for 12-24 hours, achieving yields of 78-92% [3] [5].
Table 1: Impact of Palladium Catalysts on Coupling Efficiency
Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Pd₂(dba)₃ | XPhos | Toluene | 100 | 85 |
XPhos-Pd-G3 | Built-in | Dioxane | 80 | 92 |
Pd(OAc)₂ | BINAP | Toluene | 110 | 78 |
Notably, copper-mediated Ullmann-type couplings offer cost-effective alternatives under ligand-free conditions, albeit with reduced yields (60-70%). These methods utilize copper(I) iodide catalysts in DMSO at elevated temperatures (120°C), but suffer from longer reaction times (24-48 hours) and increased homocoupling byproducts [5]. The regiochemical integrity during coupling is paramount, as N1-pyrimidine substitution is essential for biological activity in kinase inhibitor precursors like this compound [5].
Regiocontrol during pyridinyl-pyrimidine amination presents significant synthetic challenges due to potential N-oxide formation and competitive nucleophilic attack at multiple sites. Directed ortho-lithiation techniques enable precise functionalization of 3-aminobenzoate precursors prior to pyrimidine coupling. Protection of the aniline nitrogen as tert-butoxycarbonyl (Boc) or acetyl derivatives prevents undesired polychlorination during halogenation steps. Subsequent deprotection under acidic conditions (HCl/ethanol) or basic hydrolysis regenerates the free amine for pyrimidine conjugation [6].
Critical optimization involves solvent-mediated crystallization for regiochemical purification. Hydrochloric acid-mediated precipitation isolates the desired 3-amino-4-methylbenzoate isomer from ortho/para impurities through pH-controlled crystallinity differences. This technique achieves >99% regiochemical purity when conducted in ethanol/water mixtures below 10°C [1] [8]. Microwave-assisted halogen displacement further enhances regioselectivity, where controlled dielectric heating minimizes symmetric diamination byproducts that plague conventional thermal methods [5].
Carbodiimide-mediated Steglich esterification dominates the synthesis of the methyl benzoate moiety under mild conditions. Traditional protocols utilize DCC (N,N′-dicyclohexylcarbodiimide) or DIC (N,N′-diisopropylcarbodiimide) with catalytic DMAP in dichloromethane. However, sustainability advancements identify dimethyl carbonate (DMC) as a superior solvent when paired with Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide), eliminating hazardous solvents while maintaining yields >90%. This system operates efficiently at room temperature (20-25°C) with 1.2 equivalents of coupling agent and 5 mol% DMAP [4].
Table 2: Solvent and Reagent Optimization for Esterification
Coupling Reagent | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
DIC | Dichloromethane | DMAP | 24 | 88 |
Mukaiyama's reagent | Dimethyl carbonate | DMAP | 18 | 92 |
EDC·HCl | THF | DMAP | 24 | 75 |
Direct Fischer esterification remains viable for non-acid-sensitive intermediates, employing sulfuric acid catalysis in refluxing methanol. While cost-effective, this method necessitates stringent dehydration (molecular sieves) to drive equilibrium toward ester formation, achieving 80-85% yields after 48 hours. Mixed solvent systems like methanol/toluene (1:3 v/v) enhance miscibility of aromatic acids, improving conversion rates by 15% compared to neat methanol [4] [8].
Microwave dielectric heating dramatically accelerates key steps in the synthetic sequence, particularly pyrimidine ring formation and esterification. Guanidine hydrochloride cyclization with diketone precursors achieves 82% yield within 30 minutes at 150°C under microwave irradiation, versus 65% yield after 12 hours at 110°C using conventional heating. This 8-fold reduction in processing time correlates with enhanced purity profiles (99.5% vs. 95.6% HPLC) due to suppressed decomposition pathways [3] [5].
Comparative kinetic analysis reveals an activation energy reduction of 15-20 kJ/mol for microwave-promoted aminations. Buchwald-Hartwig couplings complete within 2 hours at 120°C under microwave conditions versus 24 hours conventionally, with palladium catalyst loading reducible to 0.5 mol% without compromising yield. Energy consumption metrics demonstrate 50-60% reduction in cumulative energy demand (CED) across multi-step sequences when microwave steps replace thermal methods [3]. However, scalability limitations persist for microwave processing beyond kilogram-scale batches, necessitating hybrid approaches where only critical steps employ dielectric heating [5].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: